molecular formula C11H21NO4 B13479076 Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate

Cat. No.: B13479076
M. Wt: 231.29 g/mol
InChI Key: GCGOQXZYWIZEDX-UHFFFAOYSA-N
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Description

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is a complex organic compound that features a tert-butyl ester group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate typically involves multiple steps. One common method includes the alkylation of an oxetane derivative followed by esterification. For instance, the oxetane ring can be introduced through a cyclization reaction, and the tert-butyl ester group can be added via esterification using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves its interaction with specific molecular targets. For instance, the oxetane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The ester group can be hydrolyzed to release the active amino alcohol, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is unique due to the presence of both the oxetane ring and the tert-butyl ester group

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 2-[[3-(hydroxymethyl)oxetan-3-yl]methylamino]acetate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)4-12-5-11(6-13)7-15-8-11/h12-13H,4-8H2,1-3H3

InChI Key

GCGOQXZYWIZEDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1(COC1)CO

Origin of Product

United States

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